molecular formula C16H28O2 B1606732 Prodlure CAS No. 30562-09-5

Prodlure

Cat. No.: B1606732
CAS No.: 30562-09-5
M. Wt: 252.39 g/mol
InChI Key: RFEQLTBBKNKGGJ-SCFJQAPRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Prodlure can be synthesized through various organic synthesis routes. One common method involves the esterification of (9Z,11E)-Tetradecadien-1-ol with acetic acid in the presence of a catalyst such as sulfuric acid . The reaction typically occurs under reflux conditions to ensure complete conversion of the alcohol to the acetate ester.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions

Prodlure undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Prodlure has a wide range of applications in scientific research:

Mechanism of Action

Prodlure exerts its effects by mimicking the natural sex pheromones of certain insect species. It binds to specific olfactory receptors in the insects, triggering a behavioral response that leads to mating behavior. The molecular targets are primarily olfactory receptor neurons, and the pathways involved include signal transduction mechanisms that result in the activation of neural circuits associated with mating .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific double bond configuration (9Z,11E), which is crucial for its biological activity as a sex pheromone. This configuration allows it to effectively mimic the natural pheromones of certain insect species, making it highly effective in pest control applications .

Properties

CAS No.

30562-09-5

Molecular Formula

C16H28O2

Molecular Weight

252.39 g/mol

IUPAC Name

[(9E,11Z)-tetradeca-9,11-dienyl] acetate

InChI

InChI=1S/C16H28O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18-16(2)17/h4-7H,3,8-15H2,1-2H3/b5-4-,7-6+

InChI Key

RFEQLTBBKNKGGJ-SCFJQAPRSA-N

SMILES

CCC=CC=CCCCCCCCCOC(=O)C

Isomeric SMILES

CC/C=C\C=C\CCCCCCCCOC(=O)C

Canonical SMILES

CCC=CC=CCCCCCCCCOC(=O)C

Key on ui other cas no.

50767-79-8
54664-97-0
54664-98-1
30562-09-5

Pictograms

Irritant

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.